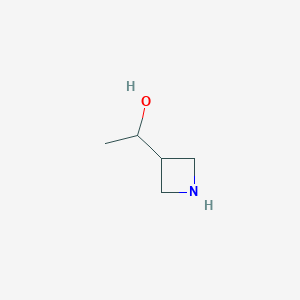
1-(Azetidin-3-yl)ethanol
Vue d'ensemble
Description
1-(Azetidin-3-yl)ethanol is a useful research compound. Its molecular formula is C5H11NO and its molecular weight is 101.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(Azetidin-3-yl)ethanol, a compound featuring an azetidine ring, has garnered attention in various biological studies due to its potential pharmacological properties. This article delves into the biological activity of this compound, examining its effects on different biological systems, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound (C₅H₁₁NO) is characterized by its azetidine ring, which contributes to its unique chemical behavior. The compound has been synthesized using various methods, and its structure can be represented as follows:
Chemical Structure of this compound
Neuropharmacological Effects
Research has indicated that compounds containing azetidine structures may interact with neuronal receptors, particularly nicotinic acetylcholine receptors (nAChRs). In studies involving animal models, it was observed that certain derivatives of azetidine could influence alcohol consumption behaviors. For instance, sazetidine-A, an analog of this compound, demonstrated significant efficacy in reducing alcohol intake in rats by selectively desensitizing α4β2 nAChRs . This highlights the potential for this compound in addressing alcohol use disorders.
Anticancer Activity
The antiproliferative effects of azetidine derivatives have been explored extensively. For example, compounds related to this compound have shown promising results against various cancer cell lines. In vitro studies indicated that certain azetidine derivatives exhibited significant cytotoxicity against MCF-7 breast cancer cells with IC₅₀ values in the nanomolar range . This suggests that this compound and its derivatives may possess anticancer properties worth further investigation.
The mechanisms underlying the biological activity of this compound are multifaceted:
- Nicotinic Receptor Modulation : The interaction with nAChRs is a significant pathway through which this compound may exert its effects, particularly in the context of addiction and neuroprotection.
- Antiproliferative Pathways : The compound's ability to induce apoptosis and inhibit cell proliferation in cancer cell lines suggests involvement in pathways regulating cell cycle and survival.
Case Study: Alcohol Consumption Reduction
In a controlled study, the administration of sazetidine-A (an analog related to this compound) resulted in a marked decrease in voluntary alcohol consumption among rats. The study highlighted the compound's potential as a therapeutic agent for treating alcohol dependence .
Anticancer Activity Evaluation
In vitro assays conducted on MCF-7 cells revealed that azetidine derivatives could significantly inhibit cell growth. The following table summarizes the IC₅₀ values for selected compounds:
| Compound | IC₅₀ (µM) | Cell Line |
|---|---|---|
| Sazetidine-A | 0.075 | MCF-7 |
| Azetidine Derivative X | 0.095 | MCF-7 |
| Azetidine Derivative Y | 0.065 | Hs578T |
These findings underscore the potential applicability of this compound in cancer therapeutics.
Propriétés
IUPAC Name |
1-(azetidin-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-4(7)5-2-6-3-5/h4-7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJUGVDXQRKCSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CNC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















